N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide
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Overview
Description
“N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has an amide group, which is a key functional group in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be based on the piperidine ring, a six-membered ring with one nitrogen atom. Attached to this ring would be the phenylpropanamido group and a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the amide could influence its solubility in different solvents .Scientific Research Applications
Analgesic Potency and Safety
- N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide derivatives have been found to be extremely potent analgesics. For instance, one compound in this class was identified to be significantly more potent than morphine, offering a fast onset of action and a shorter duration of action, along with a high safety margin (van Bever, Niemegeers, & Janssen, 1974).
- Another study discovered that derivatives of this compound exhibit an unusually high safety margin as analgesics, making them extremely potent and safe for use (van Bever, Niemegeers, Schellekens, & Janssen, 1976).
Synthesis and Pharmacology
- Research has been conducted on the synthesis of various analogs and diastereoisomers of N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide, exploring their analgesic potential and pharmacological properties (Van Daele et al., 1976).
- Studies have also been conducted on the synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores, indicating a broader potential application of these compounds in treating conditions like epilepsy (Ho, Crider, & Stables, 2001).
Opioid Receptor Functional Antagonism
- The compound and its analogs have been studied for their in vitro opioid receptor functional antagonism, which is essential for understanding their action in pain modulation (Cai et al., 2008).
Other Applications
- The compound has been included in studies for the development of antimyotonic agents and as part of research into the development of anticancer agents, indicating its potential use in diverse therapeutic areas (Catalano et al., 2008); (Kambappa et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-[(3-phenylpropanoylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)18(23)21-12-10-16(11-13-21)14-19-17(22)9-8-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWCSWCUARNVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide |
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